molecular formula C27H24N4O3S B11035812 1-(4-methylphenyl)-2-[3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone

1-(4-methylphenyl)-2-[3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone

Cat. No.: B11035812
M. Wt: 484.6 g/mol
InChI Key: QZTDJAOWFIYEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-METHYLPHENYL)-2-[3-(METHYLSULFONYL)-4,8-DIPHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE is a complex organic compound that features a unique combination of functional groups, including a pyrazolo[5,1-c][1,2,4]triazine core, a methylsulfonyl group, and a 4-methylphenyl substituent

Preparation Methods

The synthesis of 1-(4-METHYLPHENYL)-2-[3-(METHYLSULFONYL)-4,8-DIPHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[5,1-c][1,2,4]triazine core, followed by the introduction of the methylsulfonyl group and the 4-methylphenyl substituent. Common reagents used in these reactions include sulfonyl chlorides, aryl halides, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as controlled temperature, pressure, and the use of high-efficiency catalysts.

Chemical Reactions Analysis

1-(4-METHYLPHENYL)-2-[3-(METHYLSULFONYL)-4,8-DIPHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of different substituents. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-METHYLPHENYL)-2-[3-(METHYLSULFONYL)-4,8-DIPHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-2-[3-(METHYLSULFONYL)-4,8-DIPHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-METHYLPHENYL)-2-[3-(METHYLSULFONYL)-4,8-DIPHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE can be compared with other similar compounds, such as:

    Pyrazolo[5,1-c][1,2,4]triazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.

    Methylsulfonyl-substituted compounds: These compounds contain the methylsulfonyl group, which imparts specific chemical reactivity and biological activity.

    Aryl ketones: Compounds with aryl ketone functional groups exhibit unique chemical and physical properties, making them useful in various applications.

The uniqueness of 1-(4-METHYLPHENYL)-2-[3-(METHYLSULFONYL)-4,8-DIPHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE lies in its combination of functional groups and the resulting properties, which make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C27H24N4O3S

Molecular Weight

484.6 g/mol

IUPAC Name

1-(4-methylphenyl)-2-(3-methylsulfonyl-4,8-diphenyl-4H-pyrazolo[5,1-c][1,2,4]triazin-1-yl)ethanone

InChI

InChI=1S/C27H24N4O3S/c1-19-13-15-21(16-14-19)24(32)18-30-27-23(20-9-5-3-6-10-20)17-28-31(27)25(22-11-7-4-8-12-22)26(29-30)35(2,33)34/h3-17,25H,18H2,1-2H3

InChI Key

QZTDJAOWFIYEIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C3=C(C=NN3C(C(=N2)S(=O)(=O)C)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.